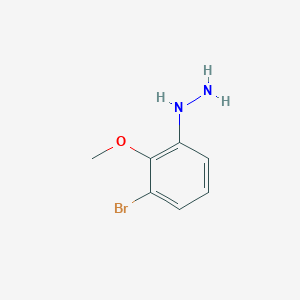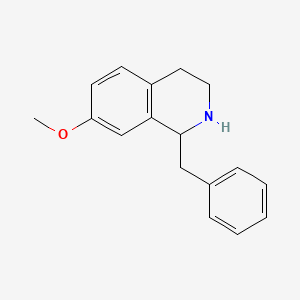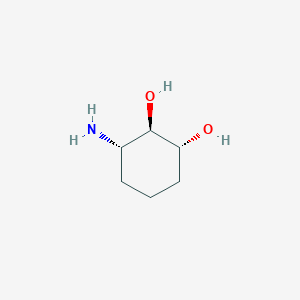![molecular formula C9H18N2O4 B11744802 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is a compound of significant interest in organic chemistry. It is a derivative of amino acids, specifically designed to incorporate protective groups that facilitate various synthetic processes. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride. The process begins with the reaction of the amino acid with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amino acid.
For example, the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction reaction using sodium borohydride in methanol at -40°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves large-scale synthesis using similar methods but optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, such as those using sodium borohydride, can convert the compound into different isomers.
Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .
Scientific Research Applications
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions, enabling the formation of desired products without side reactions .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-Butoxycarbonyl)amino-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is unique due to its specific structure, which incorporates both a Boc-protected amino group and a methylamino group. This dual protection allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI Key |
HPVHRHHOVAZRIN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![Spiro[2.4]heptan-4-amine](/img/structure/B11744752.png)
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)


![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)

![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)
